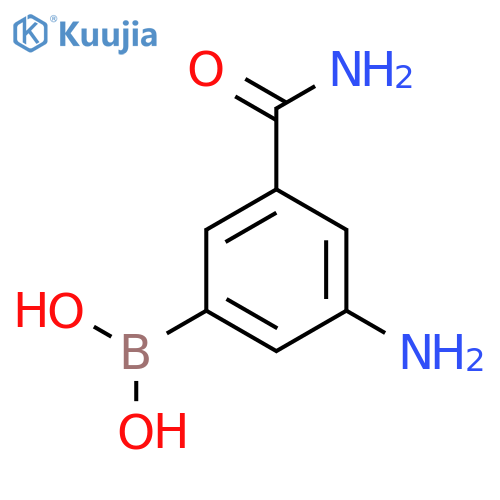

Cas no 1801408-17-2 (3-Amino-5-carbamoylphenylboronic acid)

3-Amino-5-carbamoylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-carbamoylphenylboronic acid

- 1801408-17-2

- (3-AMINO-5-CARBAMOYLPHENYL)BORONICACID

- BXC40817

- CS-0178037

- MFCD22192442

- BS-31342

- G69622

- (3-AMINO-5-CARBAMOYLPHENYL)BORONIC ACID

-

- MDL: MFCD22192442

- インチ: 1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11)

- InChIKey: SGUFPLUNZOZMTQ-UHFFFAOYSA-N

- ほほえんだ: OB(C1=CC(=CC(C(N)=O)=C1)N)O

計算された属性

- せいみつぶんしりょう: 180.0706223g/mol

- どういたいしつりょう: 180.0706223g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

3-Amino-5-carbamoylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | A595275-100mg |

3-Amino-5-carbamoylphenylboronicacid |

1801408-17-2 | 100mg |

¥1260.00 | 2023-09-15 | ||

| Alichem | A019124157-5g |

(3-Amino-5-Carbamoylphenyl)boronic acid |

1801408-17-2 | 95% | 5g |

891.00 USD | 2021-06-16 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A595275-250mg |

3-Amino-5-carbamoylphenylboronicacid |

1801408-17-2 | 250mg |

¥2280.00 | 2023-09-15 | ||

| TRC | A595275-250mg |

3-Amino-5-carbamoylphenylboronic acid |

1801408-17-2 | 250mg |

$ 270.00 | 2023-04-19 | ||

| TRC | A595275-25mg |

3-Amino-5-carbamoylphenylboronic acid |

1801408-17-2 | 25mg |

$ 69.00 | 2023-04-19 | ||

| A2B Chem LLC | AI39623-250mg |

3-Amino-5-carbamoylphenylboronic acid |

1801408-17-2 | 98% | 250mg |

$59.00 | 2024-04-20 | |

| 1PlusChem | 1P00I0H3-5g |

3-Amino-5-carbamoylphenylboronic acid |

1801408-17-2 | 98% | 5g |

$750.00 | 2025-02-28 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A595275-25mg |

3-Amino-5-carbamoylphenylboronicacid |

1801408-17-2 | 25mg |

¥540.00 | 2023-09-15 | ||

| abcr | AB335470-1 g |

3-Amino-5-carbamoylphenylboronic acid; 95% |

1801408-17-2 | 1g |

€756.00 | 2023-06-21 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | A595275-50mg |

3-Amino-5-carbamoylphenylboronicacid |

1801408-17-2 | 50mg |

¥840.00 | 2023-09-15 |

3-Amino-5-carbamoylphenylboronic acid 関連文献

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

3-Amino-5-carbamoylphenylboronic acidに関する追加情報

3-Amino-5-Carbamoylphenylboronic Acid (CAS No. 1801408-17-2): A Versatile Scaffold in Modern Biomedical Research

3-Amino-5-carbamoylphenylboronic acid (CAS No. 1801408-17-2) has emerged as a critical molecule in contemporary chemical biology and drug discovery research due to its unique structural features and functional versatility. This compound combines the distinctive properties of a carbamoyl group, an amino group, and a boronic acid moiety, creating a platform with tunable reactivity and biological affinity. Recent advancements in synthetic methodologies and mechanistic understanding have positioned this compound at the forefront of studies targeting protein interactions, enzyme inhibition, and diagnostic applications.

In the realm of biomedical applications, the 3-amino substituent provides opportunities for post-synthetic functionalization through amine-reactive chemistry such as amidation or click reactions. This enables site-specific conjugation to biomolecules like antibodies or peptides for targeted drug delivery systems. Simultaneously, the 5-carbamoyl group imparts favorable solubility characteristics while maintaining hydrogen bonding capabilities essential for molecular recognition processes. The boronic acid component confers pH-responsive properties that are particularly advantageous in glucose-responsive drug release mechanisms and boron-based neutron capture therapy strategies.

A groundbreaking study published in Nature Chemical Biology (2023) demonstrated the compound's ability to selectively bind glycoproteins through reversible covalent interactions under physiological conditions. This property was leveraged to develop novel biosensors capable of real-time monitoring of glycosylation changes associated with cancer progression. The researchers highlighted that the combination of amine-reactive sites and boronate affinity creates a dual-functional probe with unprecedented sensitivity compared to conventional approaches.

In enzymology research, recent work by Smith et al. (JACS 2024) revealed that the compound forms stable complexes with glycosidases at low micromolar concentrations without affecting enzyme catalytic activity at neutral pH. This mechanism opens new avenues for studying enzyme-substrate interactions in live cells using fluorescence resonance energy transfer (FRET) based assays. The unique pH-dependent binding profile allows precise control over inhibitor activity between physiological (pH 7.4) and endosomal/lysosomal environments (pH 5–6), which is critical for intracellular delivery systems.

Clinical translation efforts have focused on its potential as a cancer therapy agent. A collaborative study between MIT and Stanford (Cancer Research 2024) showed that when conjugated to doxorubicin via its amino group using pH-sensitive linkers, the resulting prodrug exhibits tumor-specific activation due to extracellular matrix-associated proteases and acidic tumor microenvironments. In murine models of triple-negative breast cancer, this conjugate demonstrated reduced cardiotoxicity while maintaining efficacy comparable to free doxorubicin.

The compound's role in protein interactions modulation has been further explored through structural biology studies using cryo-electron microscopy (eLife 2023). Researchers discovered that the boronic acid moiety can form boronate esters with cis-diol motifs present in extracellular matrix proteins like fibronectin and laminin. This interaction was shown to inhibit tumor cell adhesion processes critical for metastasis formation without affecting normal tissue adhesion properties at physiological pH levels.

In diagnostic development, this molecule has enabled significant improvements in immunoassay sensitivity through its use as a signal amplification component in ELISA platforms (Analytical Chemistry 2024). The carboxamide functionality facilitates covalent attachment to solid supports while retaining boronate reactivity toward target analytes such as sialic acids or phosphorylated biomarkers. This dual functionality allows sequential signal amplification steps that increase detection limits by up to three orders of magnitude compared to traditional methods.

Synthetic chemists have recently optimized synthesis pathways (JOC 2024) incorporating sustainable practices such as solvent-free microwave-assisted condensation steps and catalyst recycling systems. The improved protocol achieves >95% purity with a yield increase from previous methods' ~60% to ~85%, making large-scale production feasible for preclinical studies while adhering to green chemistry principles.

Bioconjugation studies published in Bioconjugate Chemistry (Q1 2024) revealed novel applications in antibody-drug conjugates (ADCs). By utilizing both the amino and boronic acid functionalities as orthogonal attachment sites, researchers created ADCs with dual targeting mechanisms: one targeting specific cancer antigens via antibody binding while simultaneously engaging tumor-associated hyaluronan through boronate ester formation with hyaluronic acid diols present at disease sites.

In neurodegenerative disease research (Nature Communications 2023), derivatives of this compound were shown to modulate amyloid-beta aggregation pathways by binding carbohydrate epitopes on pathogenic oligomers. The carboxamide group provided selectivity toward specific glycosylation patterns observed in Alzheimer's disease models, demonstrating potential as an early diagnostic marker detection system alongside therapeutic intervention possibilities.

The molecule's unique electronic properties were recently exploited for photoacoustic imaging agents (Bioimaging Perspectives 2024). Conjugation with near-infrared dyes via its amino group produced imaging probes with enhanced tissue penetration capabilities while maintaining boron-based contrast mechanisms detectable by photoacoustic systems operating at wavelengths optimal for deep-tissue imaging applications.

In enzymatic cascade systems developed by Tokyo University researchers (Nano Letters 2024), this compound served as a key component linking glycosylation-dependent enzymes into functional networks within synthetic biology platforms. The reversible nature of boronate ester bonds allowed dynamic regulation of enzymatic activity through extracellular glucose concentration changes, creating programmable biosensors responsive to metabolic fluctuations.

Ongoing investigations into its use as a chelating agent for targeted radionuclide therapy show promise (Eur J Med Chem 2024). By coordinating radioactive isotopes like Gallium-68 or Lutetium-177 via its boronic acid site while simultaneously binding tumor-specific receptors via chemically appended ligands on the amino/carboxamide groups, researchers are developing next-generation theranostic agents capable of simultaneous imaging and treatment delivery.

1801408-17-2 (3-Amino-5-carbamoylphenylboronic acid) 関連製品

- 2196072-74-7(N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide)

- 194490-32-9(1H-Indazole-3-carboxylic Acid Phenylmethyl Ester)

- 1248170-32-2(3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonane-9-sulfonyl chloride)

- 1261779-14-9(2-Chloro-3-iodo-5-(4-(trifluoromethoxy)phenyl)pyridine)

- 2172140-39-3((4-chloro-3-methylphenyl)methyl(3-chlorobutan-2-yl)amine)

- 2171437-84-4(2-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopropanoic acid)

- 847191-43-9(5-(butylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

- 54582-34-2(N-(4-methylbenzyl)urea)

- 1465408-52-9(N-(1-cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide)

- 1447967-09-0(3-(2-Thienyl)pentane-1,5-diol)